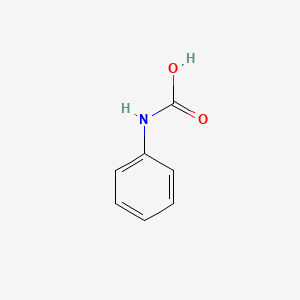

Phenylcarbamic acid

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

phenylcarbamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7(10)8-6-4-2-1-3-5-6/h1-5,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXJULSLLONQHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30953378 | |

| Record name | Phenylcarbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-82-6, 31335-69-0 | |

| Record name | Phenylcarbamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylcarbamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formohydroxamic acid, N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031335690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylcarbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M19U56546G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Formation Pathways

Direct Synthesis Approaches

The direct synthesis of phenylcarbamic acid can be achieved through several key reactions, primarily involving the incorporation of a carboxyl group onto an aniline (B41778) moiety.

Carbon Dioxide Insertion into Aniline and Related Amines

The reaction of aniline with carbon dioxide represents a direct pathway to this compound. This process is often conducted in the presence of a base or a suitable catalyst. For instance, treating aniline with carbon dioxide and a strong amidine base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to the formation of the corresponding carbamate (B1207046) salt, which upon acidification would yield this compound. acs.org While often leading to the formation of ureas in the presence of dehydrating agents, the initial step is the formation of the carbamic acid. acs.org

The synthesis of N-phenylcarbamates, esters of this compound, from aniline, carbon dioxide, and an alcohol further illustrates this principle. These reactions are often facilitated by catalysts such as di-n-butyltin dialkoxides or titanium alkoxides, which activate the aniline and promote the insertion of CO2. researchgate.net The reaction of aniline with titanium n-butoxide and carbon dioxide at 5 MPa, for example, results in a near-quantitative yield of n-butyl N-phenylcarbamate. researchgate.net This suggests the formation of a titanium-bound phenylcarbamate intermediate that is subsequently esterified.

A continuous flow process for N-phenyl butylcarbamate synthesis has also been developed, reacting aniline and butyl bromide with carbon dioxide in the presence of DBU. nih.gov The optimization of this reaction is sensitive to temperature, with 80°C favoring the formation of an N-alkylated byproduct. nih.gov

Table 1: Effect of Temperature on Continuous Synthesis of N-Phenyl Butylcarbamate

| Entry | Temperature (°C) | Pressure (bar) | Conversion (%) |

|---|---|---|---|

| 1 | 60 | 80 | ~70 |

| 2 | 70 | 80 | 85 |

| 3 | 80 | 80 | ~80 (with byproduct) |

Data derived from a study on the continuous synthesis of carbamates. nih.gov

Hydration Reactions of Phenyl Isocyanates

Phenyl isocyanate readily reacts with water in a hydration reaction to form this compound. wikipedia.org This reaction is a key step in the conversion of isocyanates to amines via decarboxylation of the unstable carbamic acid. The reactivity of phenyl isocyanate with water is significant, and in aqueous solutions, it can be competitively trapped by various nucleophiles. rsc.org The relative rate of reaction of hydroxide (B78521) ions with phenyl isocyanate is approximately 7 x 10^5 times faster than that of water. rsc.org

The mechanism of this hydration is analogous to the alcoholysis of isocyanates, where the nucleophilic attack occurs at the carbon of the isocyanate group. Theoretical studies suggest that the addition of water, similar to alcohol, occurs in a concerted manner across the N=C bond. kuleuven.be

This compound as a Transient Intermediate in Complex Reaction Sequences

Formation during Hydrolysis of Phenylureas

The hydrolysis of phenylureas to aniline and carbon dioxide (via the unstable carbamic acid) is influenced by pH, temperature, and buffer concentration. researchgate.net While generally slow at neutral pH and ambient temperature, the reaction is accelerated under acidic or basic conditions. researchgate.netresearchgate.net

In acidic media, the hydrolysis of phenylureas is proposed to proceed via an addition-elimination mechanism. rsc.org The reaction involves the protonation of the urea (B33335), typically at the nitrogen atom, followed by a rate-determining attack of a water molecule. rsc.org This leads to the formation of a tetrahedral intermediate which then breaks down to yield protonated aniline and this compound. The this compound subsequently decarboxylates to form aniline and carbon dioxide.

The rate of hydrolysis exhibits a complex dependence on acid concentration, often showing a maximum rate at intermediate acidities, which is attributed to the reduced activity of water at higher acid strengths. rsc.orgrsc.org The influence of substituents on the phenyl ring can also change with increasing acidity, suggesting potential shifts in the reaction mechanism. rsc.org

Table 2: Conditions for Acid-Catalyzed Hydrolysis of Phenylureas

| Substrate | Acid | Concentration | Temperature (°C) |

|---|---|---|---|

| 4-chloro-phenylurea | HCl | 2.5–37% (w/w) | 101.0 |

| 4-methyl-phenylurea | HClO4 | 5–60% (w/w) | 101.0 |

| Substituted Phenylureas | H2SO4 | 0.5–98% (w/w) | 101.0 |

Data from a study on the hydrolysis of phenylureas in acidic solutions. rsc.org

Under basic conditions (pH 12-14), the hydrolysis of phenylureas also follows an addition-elimination pathway. researchgate.netrsc.orgcapes.gov.br The mechanism involves the attack of a hydroxide ion on the carbonyl carbon of the phenylurea, forming a tetrahedral intermediate anion. tandfonline.com This intermediate can then decompose to products. tandfonline.com

A key feature at high pH is the dissociation of the proton from the aryl-NH group of the phenylurea, forming its conjugate base. rsc.orgcapes.gov.br This conjugate base is generally considered unreactive towards hydrolysis, leading to a leveling-off of the reaction rate at very high pH. rsc.orgcapes.gov.br The proposed mechanism suggests that the reactive species is the neutral phenylurea, which undergoes nucleophilic attack by hydroxide. tandfonline.com The resulting tetrahedral intermediate can then either revert to the starting material, decompose to products (aniline and phenylcarbamate), or react with another hydroxide ion to form a dianion before decomposition. tandfonline.com

Intermediacy in Carbamate Decomposition Pathways

This compound (C₆H₅NHCOOH) is a highly unstable compound that readily decarboxylates to aniline and carbon dioxide. Its significance in organic chemistry stems not from its isolation, but from its fleeting existence as an intermediate in reactions involving N-phenyl substituted carbamates. The decomposition of these carbamates often proceeds via pathways that necessitate the formation of this compound, which then rapidly breaks down.

The thermal decomposition of N-arylcarbamates serves as a primary example of this phenomenon. Studies on t-butyl N-arylcarbamates have shown that heating these compounds results in a first-order reaction that yields carbon dioxide, isobutylene, and the corresponding aniline. cdnsciencepub.com This outcome is consistent with a proposed cyclic mechanism where the carbamate undergoes an elimination reaction to form the unstable arylcarbamic acid and isobutylene. The carbamic acid intermediate then undergoes spontaneous decarboxylation. cdnsciencepub.comcdnsciencepub.com

The general pathways for the thermal decomposition of N-phenylcarbamates can be summarized as:

Reversible dissociation into phenyl isocyanate and the corresponding alcohol. acs.org

Decomposition into aniline, carbon dioxide, and an olefin (if the alkyl group permits). cdnsciencepub.comacs.org

The second pathway strongly implies the intermediacy of this compound. For instance, the thermal degradation of t-butyl N-phenylcarbamate at 180°C yields isobutylene, aniline, and diphenylurea (formed from the reaction of aniline with phenyl isocyanate, a product of the competing pathway). cdnsciencepub.com

Theoretical and experimental studies on the aminolysis of phenyl N-phenylcarbamate also support a pathway involving an isocyanate intermediate formed via an E1cB-type mechanism. nih.govnih.gov The subsequent hydrolysis of this phenyl isocyanate intermediate by water present in the reaction medium proceeds through the transient this compound, which decomposes to aniline and carbon dioxide. nih.gov The mechanism involves the deprotonation of the carbamate's nitrogen, followed by the elimination of a phenoxide leaving group to give phenyl isocyanate. This isocyanate is then attacked by a nucleophile, such as water or an amine. The attack by water leads to the formation of this compound. nih.gov

The conditions and products of these decomposition reactions are influenced by factors such as temperature, solvent, and the nature of substituents on the aromatic ring. Research on the decomposition of t-butyl N-phenylcarbamates in various solvents like diphenyl ether, dodecane, and nitrobenzene (B124822) has provided insight into the transition state, suggesting a cyclic mechanism with some degree of charge separation. cdnsciencepub.com

Table 1: Products from the Thermal Decomposition of Selected N-Phenylcarbamates

| Carbamate Precursor | Temperature (°C) | Key Products | Implied Intermediate | Reference(s) |

|---|---|---|---|---|

| Ethyl N-phenylcarbamate | 200 | Phenyl isocyanate, Ethanol (B145695) | (Reversible Dissociation) | acs.org |

| α-Methylbenzyl N-phenylcarbamate | 250 | Aniline, Styrene, Carbon dioxide, α-Methylbenzyl aniline | This compound | acs.org |

| t-Butyl N-phenylcarbamate | 177.5-180 | Aniline, Isobutylene, Carbon dioxide, Diphenylurea | This compound | cdnsciencepub.comcdnsciencepub.com |

| t-Butyl N-(p-nitrophenyl)carbamate | ~180 | p-Nitroaniline, Isobutylene, Carbon dioxide | p-Nitrothis compound | cdnsciencepub.com |

The rate of decomposition of t-butyl N-arylcarbamates is accelerated by electron-withdrawing substituents on the aryl group. cdnsciencepub.com This effect, quantified by a Hammett plot giving a positive ρ value of 0.54, supports a mechanism where negative charge develops on the nitrogen atom in the transition state, consistent with the formation of a carbamic acid-like intermediate. cdnsciencepub.comcdnsciencepub.com

Reaction Mechanisms and Intramolecular/intermolecular Pathways

Decarboxylation Reactions of Phenylcarbamic Acid

The decarboxylation of carbamic acids, including this compound, is a fundamental reaction that can proceed through both uncatalyzed and catalyzed pathways. The stability of the resulting amine and carbon dioxide products often drives this transformation.

The uncatalyzed decarboxylation of this compound is generally a slow process under neutral conditions. The mechanism is believed to involve the formation of a zwitterionic intermediate, which then breaks down to release carbon dioxide. rsc.org The rate of this reaction is pH-dependent, with proton transfer to form the key zwitterionic intermediate often being the rate-determining step. rsc.org

Computational studies have provided insights into the energetics of this process. For instance, the direct decarboxylation from the anionic form of a similar carbamate (B1207046) requires a high activation energy of 37.1 kcal/mol. rsc.org However, protonation to form a zwitterionic intermediate significantly lowers this barrier. rsc.org The free energy required to form the zwitterionic tautomer of this compound has been computed to be 7.2 kcal/mol higher in energy than its protonated form. rsc.org From this zwitterionic intermediate, the decarboxylation is nearly barrierless, leading to the formation of aniline (B41778) and carbon dioxide. rsc.org

The thermodynamics of decarboxylation are generally favorable, driven by the formation of the stable carbon dioxide molecule. nih.gov However, the kinetics can be slow without a catalyst. chemrxiv.org

Table 1: Thermodynamic and Kinetic Data for Uncatalyzed this compound Decarboxylation

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| ΔG (Zwitterion formation) | 7.2 | Free energy change for the formation of the zwitterionic intermediate from the protonated form. rsc.org |

| Ea (Anionic decarboxylation) | 37.1 | Activation energy for the direct decarboxylation from the anionic carbamate. rsc.org |

The decarboxylation of this compound can be significantly accelerated by catalysts. Both acids and bases can facilitate this reaction. In acidic conditions, protonation of the carbonyl oxygen can weaken the C-N bond, promoting decarboxylation. youtube.com In basic conditions, deprotonation of the carboxylic acid group can lead to a more facile elimination of carbon dioxide. youtube.com

Enzymes, such as ferulic acid decarboxylases (FDCs), can also catalyze decarboxylation reactions, although they typically act on specific substrates like phenylacrylic acids. nih.govresearchgate.net These enzymatic reactions often proceed through complex mechanisms involving cofactors and specific active site residues. researchgate.net

Metal catalysts, particularly palladium complexes, have been employed in decarboxylative acylation reactions involving O-phenyl carbamates, where the carbamate group acts as a removable directing group. researchgate.net In these reactions, the decarboxylation is part of a larger catalytic cycle that results in the formation of new carbon-carbon bonds. researchgate.net

Nucleophilic Reactivity of this compound Species

The nitrogen atom in this compound and its derivatives possesses nucleophilic character, enabling it to participate in a variety of reactions.

This compound and its esters can react with trivalent phosphorus reagents. For example, ethyl phenylcarbamate reacts with triphenylphosphine (B44618) in the presence of acetylenic esters to form stable α-amido phosphorus ylides. arkat-usa.orgumich.edu This reaction proceeds chemospecifically, with the phosphorus atom attacking the nitrogen of the carbamate. arkat-usa.orgumich.edu

Theoretical studies on the reaction of this compound with phosphorous reagents in the context of carbamate synthesis have shown that the nucleophilicity of the phosphorus atom and steric factors play a crucial role in the reaction kinetics. rsc.orgrsc.org The reaction often involves the formation of an intermediate adduct, which then undergoes further transformation. rsc.orgrsc.org

This compound derivatives are valuable precursors for the synthesis of heterocyclic compounds like oxazolidine-2,4-diones. These heterocyclic motifs are found in many biologically active molecules. rsc.org

One synthetic route involves the reaction of phenyl isocyanate (which can be formed from this compound) with ethyl glycolate, which can lead to the formation of 3-phenyl-2,4-oxazolidinedione-5-carboxylic acid after ring closure and carboxylation. lookchem.com Another approach involves a tandem phosphorus-mediated carboxylative condensation of a primary amine (like aniline, the precursor to this compound) and an α-ketoester, followed by a base-catalyzed cyclization to yield oxazolidine-2,4-diones. rsc.orgrsc.org This method utilizes atmospheric carbon dioxide and proceeds under mild conditions. rsc.org

Furthermore, acid-promoted decomposition of diazoimides derived from carbamates can also lead to the formation of oxazolidine-2,4-diones. orgsyn.org

Table 2: Key Intermediates and Reagents in Oxazolidine-2,4-dione Synthesis from this compound Derivatives

| Precursor/Reagent | Intermediate/Product | Reaction Type |

|---|---|---|

| Phenyl isocyanate and ethyl glycolate | 3-Phenyl-2,4-oxazolidinedione-5-carboxylic acid | Cyclization and carboxylation lookchem.com |

| Aniline, α-ketoester, CO₂, phosphorous reagent | 3-Substituted oxazolidine-2,4-dione | Tandem carboxylative condensation-cyclization rsc.orgrsc.org |

| Isopropyl 2-diazoacetyl(phenyl)carbamate | Oxazolidine-2,4-dione | Acid-promoted decomposition orgsyn.org |

Role in Transcarbamoylation and Transurethanization Processes

Transcarbamoylation and transurethanization are exchange reactions involving carbamate functional groups. These reactions are gaining attention for their potential in polymer recycling and modification. researchgate.net Esters of N-phenyl carbamic acid are key players in these processes. rsc.orgresearchgate.net

The transcarbamoylation/transurethanization (TC/TU) reaction involves the replacement of the alkoxy group in an N-substituted carbamate with another alkoxy group, leading to a new carbamate structure. researchgate.netrsc.org This reaction has been successfully applied to the modification of cellulose (B213188) using various esters of N-phenyl carbamic acid, such as methyl, ethyl, i-propyl, and t-butyl N-phenylcarbamate. rsc.org Studies have shown that less bulky reagents like methyl N-phenylcarbamate perform better in these transformations. rsc.org

These reactions can be promoted by superbase ionic liquids, which act as both a green reaction medium and a catalyst. rsc.orgresearchgate.net The reversibility of the urethane (B1682113) bond formation at elevated temperatures (above 120 °C) allows for these dynamic exchange reactions to occur. researchgate.net

Associative Mechanistic Pathways

Associative mechanisms in the context of this compound derivatives involve the direct interaction of a nucleophile with the carbamate's carbonyl group. libretexts.org This pathway is characterized by the formation of a tetrahedral intermediate before the departure of the leaving group. It is a common route for reactions like hydrolysis and transesterification under certain conditions. rsc.orgrsc.org

Kinetic studies on the transesterification of O-methyl-N-aryl carbamates with various aliphatic alcohols in the presence of their corresponding alkoxide catalysts have shown that the reaction is first-order with respect to the carbamate. rsc.org The data suggest that the nucleophilic attack by the alkoxide on the carbonyl carbon is the dominant pathway under the investigated conditions. rsc.org The reaction rate is also influenced by the polarity of the alcohol, with less polar alcohols promoting a faster reaction. rsc.org This is because the transition state formed during the alkoxide attack is less polar than the initial alkoxide anion itself. rsc.org

The general scheme for an associative pathway can be visualized as a two-step process:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of the phenylcarbamate, leading to a tetrahedral intermediate.

Elimination: The intermediate collapses, expelling the leaving group (e.g., an alkoxide) to form the new product.

This pathway is analogous to the well-understood mechanisms of ester hydrolysis and other acyl substitution reactions. saskoer.ca

Dissociative Mechanistic Pathways via Isocyanate Intermediates

The dissociative pathway offers a stark contrast to the associative route. Instead of a direct bimolecular collision at the carbonyl carbon, this mechanism involves an initial, unimolecular decomposition of the this compound derivative to form a highly reactive phenyl isocyanate intermediate. rsc.org This process is often designated as an E1cB (Elimination Unimolecular conjugate Base) mechanism, particularly in base-catalyzed reactions. nih.gov

This pathway can be summarized as follows:

Deprotonation (in base-catalyzed reactions): A base removes the proton from the nitrogen atom of the carbamate, forming a conjugate base.

Dissociation: The conjugate base eliminates the leaving group (e.g., an alkoxide), forming phenyl isocyanate and an alcohol.

Nucleophilic Addition: The newly formed phenyl isocyanate is a potent electrophile and rapidly reacts with any available nucleophile (such as an amine or an alcohol) to yield the final product (e.g., a urea (B33335) or a new carbamate). rsc.orgnih.gov

Temperature plays a critical role in determining the dominant mechanism. For the transesterification of carbamates, it has been noted that while an associative mechanism may prevail under certain conditions, a dissociative pathway involving isocyanate formation is likely to dominate at elevated temperatures that surpass the isokinetic point. rsc.orgrsc.org

Advanced Mechanistic Investigations in Complex Organic Transformations

Modern research employs a combination of kinetic studies, computational modeling, and spectroscopic analysis to unravel the intricate mechanistic details of reactions involving this compound and its derivatives.

Kukhtin–Ramirez Reaction: In certain complex transformations, this compound itself can act as a key nucleophile. In a studied variation of the Kukhtin–Ramirez reaction, this compound, formed from the reaction of aniline and carbon dioxide, participates by performing a nucleophilic attack on a carbon atom of an intermediate species. rsc.org A comprehensive kinetic and thermodynamic study of this reaction has been performed, with activation and thermodynamic parameters calculated for each step. rsc.org

Table 1: Thermodynamic and Kinetic Parameters for a Kukhtin–Ramirez Reaction Involving this compound

| Parameter | Gas Phase (kJ/mol) | Solvent Phase (CH₂Cl₂) (kJ/mol) |

|---|---|---|

| Activation Energy (Ea) | 154.51 | 128.91 |

| Activation Enthalpy (ΔH‡) | 149.37 | 123.76 |

| Activation Gibbs Free Energy (ΔG‡) | 220.96 | 191.96 |

| Reaction Enthalpy (ΔH) | -163.55 | -150.12 |

| Reaction Gibbs Free Energy (ΔG) | -164.22 | -152.09 |

This table presents calculated parameters for the nucleophilic attack of this compound in a specific Kukhtin–Ramirez type reaction, adapted from research findings. rsc.org

Substituent Effects and Hammett Correlations: The influence of substituents on the aromatic ring of phenylcarbamates provides deep mechanistic insight. The Hammett equation has been successfully applied to describe how electron-withdrawing and electron-donating groups on the N-phenyl moiety affect the kinetics of reactions with alcohols. rsc.org Electron-withdrawing substituents were found to facilitate the process, which is consistent with mechanisms where negative charge develops on the nitrogen atom in the transition state, such as the E1cB dissociative pathway. rsc.orgrsc.org

Table 2: Hammett Equation Correlation for Reactions of Substituted O-methyl-N-phenylcarbamates

| Reactant Alcohol | Temperature (K) | Reaction Constant (ρ) | Correlation Coefficient (r) |

|---|---|---|---|

| Ethanol (B145695) | 323 | 2.15 | 0.992 |

| Isopropanol | 323 | 2.33 | 0.991 |

This table shows the correlation data for the reaction of substituted O-methyl-N-phenylcarbamates with ethanol and isopropanol, illustrating the positive ρ value which indicates that the reaction is accelerated by electron-withdrawing groups. Adapted from kinetic studies. rsc.org

Computational Chemistry: Quantum mechanical methods are increasingly used to model reaction pathways. For the aminolysis of phenyl N-phenylcarbamate, theoretical calculations at the M06-2X/6-311+G(2d,2p) and B3LYP-D3/6-31G(d,p) levels were instrumental in demonstrating the favorability of the dissociative E1cB mechanism. nih.gov Furthermore, theoretical reactivity indexes, such as the Electrostatic Potential at Nuclei (EPN) and atomic charges, have been shown to correlate well with experimental kinetic constants, providing a powerful tool for predicting and rationalizing chemical reactivity. nih.gov

These advanced investigations highlight the nuanced nature of this compound's reactivity, where subtle changes in conditions or molecular structure can fundamentally alter the operative reaction mechanism.

Kinetic and Thermodynamic Characterization of Reactivity

Reaction Rate Determinations and Rate Constants

The rates of reactions involving phenylcarbamic acid derivatives have been investigated under various conditions. For instance, the thermal decomposition of N-arylcarbamates of tertiary alcohols, such as t-butyl N-phenylcarbamate, has been shown to follow first-order kinetics in several solvents, including dodecane, diphenyl ether, acetophenone, nitrobenzene (B124822), and decanol. cdnsciencepub.com The decomposition yields carbon dioxide, an amine, and an olefin as the primary products. cdnsciencepub.com

In the context of enzymatic hydrolysis, the in vitro degradation of enantiomers of alkoxysubstituted esters of this compound in blood serum has been studied. ingentaconnect.com The experimental rate constants (k) were determined assuming both first-order and second-order reaction kinetics. ingentaconnect.com It was observed that the enzymatic degradation of these compounds generally corresponds to a first-order reaction. researchgate.net

The transesterification of O-methyl-N-phenylcarbamate with various alcohols in the presence of a sodium alkoxide catalyst has also been examined. rsc.org The reactions were found to follow pseudo-first-order kinetics, and the corresponding rate constants were determined across a range of temperatures. rsc.org

Below is a table summarizing representative rate constants for different reactions involving this compound derivatives.

Table 1: Reaction Rate Constants for this compound Derivatives

| Reaction | Compound | Conditions | Rate Constant (k) | Order | Reference |

|---|---|---|---|---|---|

| Thermal Decomposition | t-Butyl N-phenylcarbamate | Diphenyl ether, 450 K | Varies with substituent | First | cdnsciencepub.com |

| Enzymatic Hydrolysis | 3-Methoxy-phenylester of this compound (R-form) | Rabbit blood serum, 37°C | 0.138 h⁻¹ | First | ingentaconnect.com |

| Enzymatic Hydrolysis | 3-Methoxy-phenylester of this compound (S-form) | Rabbit blood serum, 37°C | 0.145 h⁻¹ | First | ingentaconnect.com |

| Transesterification | O-methyl-N-phenylcarbamate with Ethanol (B145695) | Sodium ethoxide, 323 K | Specific value not provided | Pseudo-first | rsc.org |

Activation Energy Profiles and Transition State Analysis

The activation energy (Ea) provides insight into the energy barrier that must be overcome for a reaction to occur. khanacademy.org It is the energy difference between the reactants and the transition state, which is the highest-energy structure along the reaction pathway. unizin.org

For the thermal decomposition of N-arylcarbamates of t-alcohols, the activation energies have been determined. cdnsciencepub.com These values, along with other activation parameters, help in elucidating the nature of the transition state. cdnsciencepub.com The proposed transition state for the dissociative pathway of O-methyl-N-phenylcarbamate transesterification involves a more extensive delocalization of negative charge across the activated complex. rsc.org

Theoretical studies, such as those on the Kukhtin–Ramirez reaction for carbamate (B1207046) synthesis, utilize computational models to calculate activation energies and analyze transition state geometries. rsc.orgrsc.org These analyses help in understanding the orbital interactions and steric effects that influence the reaction's kinetics. rsc.org

The table below presents activation energy values for selected reactions.

Table 2: Activation Energy for Reactions of this compound Derivatives

| Reaction | Compound | Solvent | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|---|

| Thermal Decomposition | t-Butyl N-phenylcarbamate | Dodecane | Not specified | cdnsciencepub.com |

| Thermal Decomposition | t-Butyl N-phenylcarbamate | Diphenyl ether | Not specified | cdnsciencepub.com |

| Transesterification | O-methyl-N-phenylcarbamate with Ethanol | Ethanol | Not specified | rsc.org |

| Transesterification | O-methyl-N-phenylcarbamate with Isopropanol | Isopropanol | Not specified | rsc.org |

Thermodynamic Parameters of Formation and Decomposition

The thermodynamic feasibility and stability of this compound and its derivatives are described by parameters such as enthalpy, entropy, and Gibbs free energy.

Enthalpy and Entropy Changes

The enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) are crucial for understanding the energy and disorder changes during the formation of the transition state. wikipedia.org For the thermal decomposition of N-arylcarbamates, these parameters show considerable variation across different solvents, indicating the influence of the solvent on the transition state energetics. cdnsciencepub.com

In the Kukhtin–Ramirez reaction, theoretical calculations have been used to determine the enthalpy and entropy of the intermediates and transition states in both the gas phase and in solution. rsc.org These calculations reveal the energetic landscape of the reaction pathway. rsc.org

Gibbs Free Energy Calculations

The table below summarizes thermodynamic parameters for a reaction involving this compound.

Table 3: Thermodynamic Parameters for the Kukhtin–Ramirez Reaction

| Parameter | Phase | Value | Reference |

|---|---|---|---|

| Activation Gibbs Free Energy (ΔG‡) | Gas Phase | Varies with step | rsc.org |

| Activation Gibbs Free Energy (ΔG‡) | CH2Cl2 | Varies with step | rsc.org |

| Enthalpy of Activation (ΔH‡) | Gas Phase | Varies with step | rsc.org |

| Enthalpy of Activation (ΔH‡) | CH2Cl2 | Varies with step | rsc.org |

| Entropy of Activation (ΔS‡) | Gas Phase | Varies with step | rsc.org |

| Entropy of Activation (ΔS‡) | CH2Cl2 | Varies with step | rsc.org |

Influence of Solvent and Reaction Conditions on Reaction Kinetics

The solvent plays a significant role in the kinetics of reactions involving this compound derivatives. In the thermal decomposition of N-arylcarbamates, while the specific rate constants show small variations with solvent, the enthalpies and entropies of activation are significantly affected. cdnsciencepub.com This suggests that the solvent influences the stability of the transition state. cdnsciencepub.com For instance, in the transesterification of O-methyl-N-phenylcarbamate, a more polar solvent stabilizes the initial anionic species more effectively, retarding its dissociation. rsc.org Consequently, in a less polar solvent like isopropanol, dissociation is favored. rsc.org

The choice of solvent is also a critical factor in blocking reactions of isocyanates, as it can influence the reaction mechanism. researchgate.net Studies have shown that for certain reactions, the rate is faster in aromatic solvents despite their lower polarity. researchgate.net Temperature also has a significant impact, with reaction rates generally increasing at higher temperatures. cdnsciencepub.comsolubilityofthings.com

Catalysis in Reaction Kinetics

Catalysts are frequently employed to enhance the reaction rates of processes involving this compound derivatives. In the transesterification of O-methyl-N-phenylcarbamate, sodium alkoxide is used as a catalyst. rsc.org For the reductive carbonylation of nitrobenzenes to form N-phenylcarbamates, palladium-based catalysts, often in combination with acidic promoters like poly-4-vinylbenzoic acid, have been shown to be effective. acs.orgnih.gov The catalytic activity can be significantly enhanced by confining the catalytic species within the nanospace of materials like covalent organic frameworks (COFs). acs.org

In the context of polyurethane recycling, various metal oxides have been investigated as catalysts for the thermal decomposition of methyl N-phenylcarbamate. mdpi.com These catalysts can promote the formation of desired products like aniline (B41778) and diphenyl urea (B33335). mdpi.com Furthermore, solid acid catalysts such as tungstophosphoric acid supported on montmorillonite (B579905) K30 have been utilized for the condensation reaction of methyl N-phenylcarbamate to produce diurethane. dntb.gov.ua The formation of this compound as an intermediate has also been proposed in the N-methylation of aniline with CO2 and H2 over certain catalysts. thieme-connect.de

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies (e.g., DFT, MP2)

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are fundamental to understanding the electronic structure and reactivity of molecules. mpg.de These methods solve approximations of the Schrödinger equation to calculate the energy and wavefunction of a system, providing a detailed picture of chemical processes. mpg.de For molecules like phenylcarbamic acid and its derivatives, QM studies have been instrumental in elucidating reaction pathways and characterizing transient species.

Quantum chemical calculations are widely used to map the intricate steps of chemical reactions. rsc.org For carbamic acids, a key reaction is decarboxylation. Theoretical studies on related N,N-dimethylcarbamates, which pyrolyze to produce an N,N-dimethylcarbamic acid intermediate, show this intermediate rapidly decarboxylates into dimethylamine (B145610) and carbon dioxide through a four-membered cyclic transition state. researchgate.net The initial formation of the carbamic acid itself from the parent carbamate (B1207046) proceeds via a concerted, non-synchronous six-membered cyclic transition state mechanism. researchgate.net

A potential energy surface (PES) is a conceptual and mathematical framework that describes the energy of a molecule as a function of its geometry. wayne.eduwikipedia.org By mapping the PES, computational chemists can identify stable molecules (reactants, products) and intermediates, which correspond to energy minima, and transition states, which are first-order saddle points connecting these minima. wikipedia.org The calculation of the PES is essential for understanding reaction kinetics and mechanisms. wayne.edu

For reactions involving this compound derivatives, DFT and other QM methods are employed to locate these critical points on the PES. For instance, in the thermal elimination of carbamate esters, calculations identify the specific geometries of the six-membered cyclic transition state for the initial elimination and the subsequent four-membered transition state for the decarboxylation of the carbamic acid intermediate. researchgate.net In other systems, such as the [6π] photocyclization of N-alkoxycarbonyl-N-aryl-β-enaminones, DFT calculations have been used to map the reaction course, identifying a triplet intermediate and computing the energy barriers for subsequent steps like a akjournals.comnih.gov hydrogen shift. acs.org Such calculations can also explore phenomena like reaction pathway bifurcations, where a single transition state can lead to multiple products without an intervening intermediate, meaning product selectivity is controlled by the shape of the PES and dynamic effects rather than just the transition state energies. nih.gov

For derivatives of this compound, studying the electronic structure helps explain observed properties. In an investigation of the antioxidant potential of certain this compound esters, computational methods were used to understand how different substituents on the phenyl ring affect electronic properties. researchgate.net The electron-withdrawing or donating nature of these groups alters the electron density distribution and the stability of radical species, which is directly related to the molecule's antioxidant activity. researchgate.net Such analyses often involve methods like Natural Bond Orbital (NBO) analysis to study charge distribution and stabilizing interactions within the molecule. wisc.edu

Molecular Dynamics Simulations of Reactivity

While QM methods are excellent for detailing the electronics of a reaction, molecular dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. nih.gov Traditional MD uses classical force fields where bonds are typically treated as unbreakable harmonic springs, preventing the simulation of chemical reactions. mpg.de However, reactive MD methods have been developed to overcome this limitation. mdpi.com These approaches use more complex, reactive force fields (e.g., based on Morse potentials) or combine QM with MM (QM/MM methods) to allow for the formation and breaking of chemical bonds during a simulation. mpg.denih.gov

Specific reactive MD studies focusing on this compound are not widely documented. However, the methodology is broadly applicable to studying its reactivity in complex environments. mdpi.com For example, reactive MD could be used to simulate the thermal decomposition of this compound in a condensed phase or to study its interaction and reaction with surfaces. While not focused on reactivity, MD simulations have been employed to explore the behavior of this compound derivatives, such as their interaction with chiral stationary phases in chromatography or their properties in solution. researchgate.netdntb.gov.ua These studies demonstrate the utility of MD in modeling systems containing phenylcarbamates. The development of machine learning techniques combined with MD simulations is also a promising frontier for rapidly predicting reaction rates in solution. rsc.org

Quantitative Structure-Property Relationship (QSPR) Studies of this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to correlate the structural or physicochemical properties of a series of compounds with a specific physical property using a mathematical model. kashanu.ac.irmdpi.com This approach is valuable for predicting the properties of new or untested compounds based solely on their molecular structure, saving time and experimental resources. researchgate.net

The thermal stability and decomposition behavior of compounds are critical parameters in materials science and process safety. QSPR models have been successfully developed to predict the thermal parameters of this compound derivatives. akjournals.com In a notable study, researchers investigated a set of 66 this compound derivatives, many of which were newly synthesized. akjournals.comakjournals.com

The study utilized experimental data from Differential Scanning Calorimetry (DSC) to determine nine different thermal parameters for each compound. akjournals.com To build the predictive models, the chemical structure of each derivative was encoded using calculated theoretical descriptors. Two main modeling techniques were applied: Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). akjournals.comresearchgate.net For the MLR models, Principal Component Analysis (PCA) was used to help reduce the large number of potential descriptors to the most significant ones. akjournals.comresearchgate.net For the more complex ANN models, a genetic algorithm was employed for variable selection. akjournals.com The research resulted in the successful creation of both linear (MLR) and non-linear (ANN) models capable of predicting various thermal parameters for this class of compounds. akjournals.com

| Model Type | Basis | Variable Selection Method | Predicted Parameters | Reference |

| MLR | Multiple Linear Regression | Principal Component Analysis (PCA) and Forward Selection | Nine thermal parameters from DSC curves | akjournals.com |

| ANN | Artificial Neural Network | Genetic Algorithm | Nine thermal parameters from DSC curves | akjournals.com |

Correlation with Structural Descriptors

The prediction of physicochemical properties of chemical compounds through computational methods is a cornerstone of modern drug discovery and materials science. For derivatives of this compound, quantitative structure-property relationship (QSPR) studies have been instrumental in correlating their structural features with various experimental parameters. These studies utilize a wide array of calculated molecular descriptors to build predictive models, often employing statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN).

Research has focused on establishing a relationship between the chemical structure of this compound derivatives and their thermal properties, such as melting points and thermal decomposition parameters, which are determined experimentally using techniques like Differential Scanning Calorimetry (DSC). akjournals.comakjournals.com The goal is to predict these thermal characteristics for new compounds before their synthesis, thereby saving time and resources. akjournals.com For this purpose, a large number of theoretical molecular descriptors are calculated, which can be categorized based on their dimensionality (0D, 1D, 2D, and 3D). akjournals.com

The process involves optimizing the geometrical structure of the molecules using software like HyperChem, followed by the calculation of various descriptor groups. akjournals.com These descriptors encode different aspects of the molecular structure.

Table 1: Categories of Molecular Descriptors Used in this compound QSPR Studies

| Descriptor Category | Examples |

|---|---|

| Constitutional Descriptors | Molecular weight, count of specific atom types |

| Topological Descriptors | Connectivity indices, walk and path counts, information indices |

| Geometrical Descriptors | Molecular surface area, volume, shadow indices |

| Charge Descriptors | Partial charges on atoms, topological charge indices |

| 3D-MoRSE Descriptors | 3D Molecule Representation of Structures based on Electron diffraction |

| WHIM Descriptors | Weighted Holistic Invariant Molecular descriptors |

| GETAWAY Descriptors | GEometry, Topology, and Atom-Weights AssemblY |

| RDF Descriptors | Radial Distribution Function descriptors |

This table is based on descriptor categories mentioned in referenced literature. akjournals.com

By applying variable reduction techniques, such as Principal Component Analysis (PCA) or genetic algorithms, a smaller, more relevant set of descriptors is chosen to build the MLR or ANN models. akjournals.com These models have successfully established non-linear relationships between the structural descriptors and thermal parameters for various series of this compound derivatives. akjournals.comnih.gov

Beyond thermal properties, computational descriptors have been used to understand other physicochemical characteristics, such as lipophilicity. In studies of dibasic derivatives of this compound, experimentally determined lipophilicity (log kw (B13871080) from RP-HPLC) was compared with various computationally generated partition coefficients (log P). researchgate.netnih.gov The analysis, often aided by PCA, helps to understand the similarities and differences between experimental and in-silico descriptors and how structural modifications, like the length of an alkoxy side chain, influence the lipophilic character of the molecule. researchgate.netnih.gov

Theoretical Characterization of Non-Covalent Interactions

Non-covalent interactions (NCIs) are fundamental in dictating the three-dimensional structure, stability, and molecular recognition capabilities of chemical systems, including derivatives of this compound. ehu.eusumanitoba.ca These interactions, while weaker than covalent bonds, collectively play a dominant role in processes like protein-ligand binding and crystal packing. nih.govmdpi.com For phenylcarbamates, key non-covalent interactions include hydrogen bonds, π-π stacking, and van der Waals forces. cnr.it

Theoretical and computational methods are crucial for identifying and characterizing these fleeting yet significant interactions. Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to study the geometry and energy of these interactions. nih.gov Advanced computational techniques allow for a detailed analysis of the electron density distribution to visualize and quantify NCIs.

Key methods for characterizing non-covalent interactions include:

Atoms in Molecules (AIM): This method analyzes the topology of the electron density to locate critical points that signify different types of interactions. For example, a bond critical point between a hydrogen donor and an acceptor can confirm and characterize a hydrogen bond. nih.gov

Reduced Density Gradient (RDG): The RDG method plots the reduced density gradient against the electron density, which allows for the visualization of NCI regions in real space. nih.gov Different types of interactions (e.g., strong attractive hydrogen bonds, weaker van der Waals forces, or repulsive steric clashes) can be distinguished by the sign of the second eigenvalue of the electron density Hessian. umanitoba.canih.gov

Non-Covalent Interaction (NCI) Plot: This is a visualization technique based on the RDG that creates intuitive, color-coded isosurfaces of non-covalent interactions within a molecular system. umanitoba.ca

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the dynamic behavior of molecules and their complexes, providing insight into how non-covalent interactions fluctuate and influence the conformational landscape over time. acs.org

Linear Interaction Energy (LIE): This is a method used in conjunction with MD simulations to calculate the binding free energies of ligands to proteins, partitioning the energy into electrostatic and van der Waals components. acs.org

In the context of phenylcarbamate derivatives, these theoretical approaches have been applied to understand their role as enzyme inhibitors. For instance, MD simulations and LIE methods have been used to investigate the binding of O-(2-acetamido-2-deoxy-d-glucopyranosylidene)amino-N-phenylcarbamate (PUGNAc) to its target enzyme. acs.org Similarly, studies on polysaccharide-based chiral selectors functionalized with phenylcarbamate groups have highlighted the importance of hydrogen bonds (involving the N–H and C=O groups), dipole-dipole, and π-π interactions in achieving enantioselective recognition. cnr.it The electron-donating or -withdrawing nature of substituents on the phenyl ring can modulate the strength of these interactions by altering the electron charge density on the carbamate's functional groups. cnr.it

Table 2: Summary of Non-Covalent Interactions and Investigative Computational Methods

| Type of Non-Covalent Interaction | Relevant Functional Groups | Computational Method for Characterization |

|---|---|---|

| Hydrogen Bonding | Carbamate N-H (donor), C=O (acceptor) | AIM, RDG, NCI Plot, DFT, MD Simulations |

| π-π Interactions | Phenyl ring | NCI Plot, DFT |

| van der Waals Interactions | Alkyl/Aryl groups | RDG, NCI Plot, LIE, MD Simulations |

| Dipole-Dipole Interactions | Carbamate group (C=O, N-H) | Electrostatic Potential (V) analysis, DFT |

This table summarizes common interactions and methods discussed in the cited literature. umanitoba.canih.govcnr.itacs.org

Through these computational investigations, a detailed picture emerges of the forces that govern the behavior of this compound and its derivatives at the molecular level.

Advanced Analytical Techniques for Research on Phenylcarbamic Acid and Its Transformations

Spectroscopic Characterization Methodologies

Spectroscopy is a fundamental tool for the structural investigation of phenylcarbamic acid derivatives. By analyzing the interaction of these compounds with electromagnetic radiation, researchers can deduce their atomic and molecular structure, identify functional groups, and determine their precise molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of organic molecules, including derivatives of this compound. Both ¹H and ¹³C NMR are routinely employed to confirm the identity and structure of these compounds. researchgate.netsav.skmuni.cz The chemical shifts (δ), measured in parts per million (ppm), provide detailed information about the chemical environment of each nucleus.

In ¹H NMR spectra of this compound derivatives, the proton of the carbamate (B1207046) N-H group is a key diagnostic signal, often appearing as a broad singlet. nih.gov For instance, in a series of N-arylpiperazine derivatives, this proton signal was observed in the δ range of 9.57-9.71 ppm. mdpi.com The aromatic protons on the phenyl ring give rise to complex multiplets, as seen in the spectrum of this compound biphenyl-3-yl ester, where these signals appear between δ 7.09 and δ 7.63 ppm. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbonyl carbon of the carbamate group is particularly characteristic, with its signal appearing in the downfield region of the spectrum, typically between δ 152.91 and 153.91 ppm for certain derivatives. mdpi.com The structures of intermediates and final products in synthetic pathways leading to this compound derivatives are consistently confirmed using both ¹H and ¹³C NMR spectroscopy. muni.cz However, it is noteworthy that the parent this compound is unstable, which can make its characterization by standard techniques like NMR challenging. acs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Compound/Derivative Class | Nucleus | Chemical Shift (δ) Range (ppm) | Reference |

|---|---|---|---|

| This compound biphenyl-3-yl ester | ¹H (N-H) | ~7.02 (broad singlet) | nih.gov |

| This compound biphenyl-3-yl ester | ¹H (Aromatic) | 7.09 - 7.63 (multiplet) | nih.gov |

| N-Arylpiperazine derivatives | ¹H (N-H of carbamoyloxy) | 9.57 - 9.71 | mdpi.com |

| N-Arylpiperazine derivatives | ¹³C (C=O of carbamoyloxy) | 152.91 - 153.91 | mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound and its derivatives, IR spectra provide clear evidence for the key carbamate linkage. researchgate.netnih.gov The analysis involves identifying characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Table 2: Key IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Carbamate) | Stretching | ~3300 | sav.sk |

| C=O (Carbamate) | Stretching | 1718 - 1730 | sav.skmdpi.com |

| C=C (Aromatic) | Stretching | ~1600 | sav.skmdpi.com |

| N-H (Carbamate) | Deformation | 1543 - 1552 | sav.skmdpi.com |

| C-O-C | Asymmetric Stretching | 1221 - 1234 | mdpi.com |

| C-N | Stretching | ~1318 | sav.sk |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation patterns. researchgate.net For derivatives of this compound, MS confirms the elemental composition and helps to verify the proposed structure. sav.sk High-resolution mass spectrometry (HR-MS) is often used to determine the exact mass and molecular formula with high accuracy. muni.czresearchgate.net

In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) provides the molecular weight of the compound. For example, the EI spectrum of this compound biphenyl-3-yl ester shows a molecular ion at m/z 289. nih.gov The fragmentation pattern can also be highly informative. For the same compound, a base peak at m/z 170 is observed, corresponding to a fragment of the biphenyl-3-ol moiety. nih.gov The mass spectra of other derivatives consistently show their respective molecular ions. sav.sk Techniques like GC-MS and LC-MS are also employed, with LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) being used for detailed analysis of derivatives like Desmedipham. researchgate.netnih.gov As with other techniques, the inherent instability of the parent this compound can pose a challenge for MS analysis. acs.org

Table 3: Mass Spectrometry Data for Selected this compound Derivatives

| Compound/Derivative | Ionization Method | m/z of Molecular Ion (M+) | Key Fragment m/z | Reference |

|---|---|---|---|---|

| This compound biphenyl-3-yl ester | EI | 289 | 170 | nih.gov |

| Desmedipham | GC-MS | 300 (Nominal) | 119, 109 | nih.gov |

| Various N-phenylpiperazine derivatives | ESI | 418.2130 - 432.2286 ([M+H]⁺) | N/A | researchgate.net |

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are vital for separating components of a mixture, making them indispensable for monitoring the progress of reactions that produce this compound derivatives and for assessing the purity of the isolated products.

High-Performance Liquid Chromatography (HPLC) for Kinetic Studies

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and analysis of non-volatile compounds. It is particularly valuable for studying the kinetics of reactions involving this compound derivatives, such as enzymatic hydrolysis or degradation in biological matrices. nih.govingentaconnect.com

On-line coupled HPLC systems have been effectively used for the kinetic analysis of this compound ester enantiomers. nih.gov These systems often involve a two-step separation: first, the racemate is separated on a standard reversed-phase (e.g., C18) column, and then the enantiomers are resolved on a chiral stationary phase. nih.govingentaconnect.com Such studies have been used to investigate the in vitro degradation of these enantiomers in rabbit blood serum, revealing that while the rate constants for R(-) and S(+) forms may not differ significantly, the length of the alkoxy side chain can influence the degradation kinetics. nih.gov In other studies, it was found that R(-)-forms degraded at a slower rate than the corresponding S(+)-forms. researchgate.net The limit of determination for these methods can be as low as 1.0 µg/mL. ingentaconnect.com

Table 4: HPLC Systems Used in the Analysis of this compound Derivatives

| Application | Column Types | Mobile Phase Example | Key Finding | Reference |

|---|---|---|---|---|

| Kinetic study of enantiomers | Achiral C18 coupled to Chiral (teicoplanin aglycone) | Not specified | Number of carbon atoms influenced degradation kinetics. | nih.gov |

| In-vitro kinetic study | Achiral C18 coupled to Chiral (vancomycin) | Methanol (B129727)/acetonitrile with acetic acid and diethylamine | R(-)-forms degraded slower than S(+)-forms. | ingentaconnect.comresearchgate.net |

| Purity assessment | C18 column | Not specified | Retention time of 12.4 min for a specific derivative. |

Thin-Layer Chromatography (TLC) for Reaction Progress and Purity

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively to monitor the progress of chemical reactions and to assess the purity of products. nih.gov In the synthesis of this compound derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. nih.govacs.org

The process involves spotting the reaction mixture onto a TLC plate, typically coated with silica (B1680970) gel, and developing it with an appropriate mobile phase, such as a mixture of petroleum ether and diethyl ether or ethyl acetate (B1210297) and n-hexane. sav.skacs.org The separated spots are then visualized, commonly under UV light (254 nm) or by staining with an agent like potassium permanganate (B83412) (KMnO₄). nih.govnih.gov TLC is crucial for optimizing reaction conditions, such as temperature or reagent stoichiometry. nih.gov However, a potential challenge arises when the starting material and the product have very similar retention factor (Rf) values, which complicates purification and necessitates driving the reaction to complete conversion. nih.govrsc.org

Table 5: TLC Systems for Monitoring this compound Transformations

| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Application | Reference |

|---|---|---|---|---|

| Silica gel (HSGF 254) | Not specified | UV irradiation (254 nm) | Following reaction progress | nih.govrsc.org |

| Silica gel | Petroleum ether / Diethylamine (8:3) | Not specified | Purity check of intermediates | sav.sk |

| SiO₂ | Not specified | UV quenching or KMnO₄ dip | Reaction monitoring | nih.gov |

| Not specified | Ethyl acetate / n-hexane (1:9) | Not specified | Tracking reaction progress | acs.org |

Thermal Analysis Methods

Thermal analysis techniques are pivotal in characterizing the thermal stability and decomposition pathways of chemical compounds. For this compound and its derivatives, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly insightful. These methods provide quantitative data on the thermal transitions and decomposition kinetics, which are crucial for understanding the behavior of these compounds under thermal stress. Due to the inherent instability of this compound, thermal analysis studies are predominantly conducted on its more stable derivatives, such as alkyl N-phenylcarbamates (carbanilates).

Differential Scanning Calorimetry (DSC) for Thermal Parameter Determination

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. tainstruments.com It is a valuable tool for determining the thermal parameters associated with phase transitions, such as melting and decomposition.

Research on derivatives of this compound provides insight into their thermal properties. For instance, N-phenylurethane, also known as ethyl phenylcarbamate, has a reported melting point in the range of 49°C to 51°C. fishersci.comthermofisher.com This endothermic transition can be precisely measured by DSC, providing a sharp peak on the thermogram corresponding to the melting enthalpy.

In a study on 4,4′-dinitrocarbanilide, a derivative of this compound, combined Thermogravimetry-Differential Scanning Calorimetry-Mass Spectrometry (TG-DSC-MS) revealed that its decomposition is an endothermic event. researchgate.net The process occurs in a single step within the temperature range of 252–280 °C, with a significant enthalpy of decomposition (ΔH) of 670 J/g. researchgate.net This high enthalpy value indicates a substantial amount of energy is absorbed during the breakdown of the molecule.

The thermal behavior of polyurethanes, which contain the carbamate linkage, also offers relevant information. A semi-crystalline polyurethane was found to have a decomposition temperature of 252 °C, indicating the thermal stability of the urethane (B1682113) group within a polymeric structure. researchgate.net

Interactive Data Table: Thermal Parameters of this compound Derivatives determined by DSC

| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Enthalpy of Decomposition (J/g) |

|---|---|---|---|

| N-Phenylurethane (Ethyl Phenylcarbamate) | 49-51 fishersci.comthermofisher.com | - | - |

| 4,4′-Dinitrocarbanilide | - | 252-280 researchgate.net | 670 researchgate.net |

Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Thermogravimetric Analysis (TGA) is a technique where the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere. tainstruments.com TGA is instrumental in determining the thermal stability and decomposition kinetics of materials.

Studies on the thermal degradation of alkyl N-phenylcarbamates have shown that they decompose upon heating. For example, ethyl N-phenylcarbamate, when heated, can dissociate into phenyl isocyanate and ethanol (B145695). rsc.org The temperature at which this decomposition begins and the rate at which it proceeds can be quantified using TGA. The TGA curve would show a mass loss corresponding to the volatilization of the decomposition products.

The kinetics of thermal decomposition can be elucidated from TGA data collected at multiple heating rates. mdpi.com Model-free kinetic methods, such as the Ozawa-Flynn-Wall (OFW) and Kissinger-Akahira-Sonuse (KAS) methods, are often employed to determine the activation energy (Ea) of the decomposition process without assuming a specific reaction model. rsc.org These methods rely on the principle that the decomposition temperature shifts to higher values as the heating rate is increased. By analyzing this shift, the activation energy, a key parameter for describing the temperature dependency of the reaction rate, can be calculated. mdpi.com

For example, the thermal decomposition of 4,4′-dinitrocarbanilide was observed to occur in a single step between 252–280 °C. researchgate.net A TGA analysis would quantify the mass loss during this step, and by performing the experiment at different heating rates, the kinetic parameters of this decomposition could be determined. The major pyrolysis products identified were 4-nitrophenyl isocyanate and 4-nitroaniline, confirming the cleavage of the carbamate linkage. researchgate.net

Interactive Data Table: Decomposition Characteristics of this compound Derivatives from Thermal Analysis

| Compound | Decomposition Temperature Range (°C) | Major Decomposition Products |

|---|---|---|

| Ethyl N-phenylcarbamate | Not specified | Phenyl isocyanate, Ethanol rsc.org |

Chemical Transformations and Synthetic Utility of Phenylcarbamic Acid Derivatives

Synthesis of Phenolic Carbamates (e.g., Phenyl Carbamate)

The formation of phenolic carbamates, such as phenyl carbamate (B1207046), is a fundamental transformation. These compounds are typically synthesized through the reaction of an isocyanate with a phenol (B47542). nih.govrsc.org This reaction is a common route to carbamates and is driven by the nucleophilic attack of the phenolic oxygen on the electrophilic carbon of the isocyanate group. nih.gov

A variety of methods have been developed to achieve this transformation, ranging from traditional approaches to modern catalytic systems that offer milder conditions and improved efficiency. For instance, one-pot syntheses have been developed from precursor materials like aniline (B41778), urea (B33335), and methanol (B129727) using zeolite catalysts. researchgate.net Phosgene-free routes are of particular interest, with methods utilizing carbon dioxide (CO₂) as a C1 building block in conjunction with organotin(IV) alkoxides to convert aromatic amines into carbamates. researchgate.net

| Method | Reactants | Catalyst/Reagent | Key Features |

| Isocyanate-Phenol Reaction | Phenyl Isocyanate, Phenol | Base or Lewis Acid | The most direct and common method. nih.govrsc.org |

| One-Pot from Aniline | Aniline, Urea, Methanol | KNO₃ modified Zeolite HY | Achieves high conversion and selectivity. researchgate.net |

| Phosgene-Free CO₂ Route | Aromatic Amine, CO₂, Metal Alkoxide | Titanium Methoxide (B1231860) | Utilizes CO₂ as a safe C1 source. researchgate.net |

| Superbase Catalysis | N-heteroaryl, CO₂, Alkyl Bromide | Superbase (e.g., DBU, TMG) | Mild conditions for N-heteroaryl carbamates. acs.org |

Lewis Acid Catalysis in Carbamate Synthesis

The formation of carbamates from alcohols and isocyanates can be significantly accelerated by the use of catalysts. Lewis acids have been found to be highly effective for this purpose, particularly with sterically hindered secondary alcohols. researchgate.net

The role of the Lewis acid, such as boron trichloride (B1173362) (BCl₃), is to activate the isocyanate. nih.gov It coordinates to the oxygen or nitrogen atom of the isocyanate group, which increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the phenol, lowering the activation energy of the reaction. researchgate.netnih.gov In some cases, the Lewis acid may form an adduct with trace amounts of water, acting as a powerful Brønsted acid that protonates the isocyanate, thereby activating it for reaction. nih.gov

Mechanistic Aspects of Carbamate Formation

The generally accepted mechanism for the formation of phenyl carbamate from phenyl isocyanate and phenol involves the nucleophilic attack of the oxygen atom from the phenol onto the highly electrophilic carbonyl carbon of the isocyanate. nih.gov This is followed by a proton transfer to the nitrogen atom, yielding the final carbamate product. nih.gov

In base-catalyzed reactions, the base can deprotonate the phenol, forming a more nucleophilic phenoxide anion, which then attacks the isocyanate. rsc.org Alternatively, with certain base catalysts like tertiary amines, a concerted termolecular mechanism may operate. rsc.org

When carbamates are formed from other precursors, the mechanism can involve an isocyanate intermediate. For example, in the thermal decomposition of other carbamates to form new ones or in rearrangements like the Curtius rearrangement, an isocyanate is generated in situ, which is then trapped by a phenol or alcohol. nih.govresearchgate.net

Preparation of N-Aryl-2-oxazolidinones and Analogous Heterocycles

Phenylcarbamic acid derivatives are crucial precursors for the synthesis of N-aryl-2-oxazolidinones, a class of five-membered heterocyclic compounds. arkat-usa.org A widely used method involves the reaction of an N-aryl carbamate with epichlorohydrin (B41342) in the presence of a base, such as lithium hydroxide (B78521) (LiOH), at room temperature. arkat-usa.org This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization, where the carbamate nitrogen attacks one of the epoxide carbons to form the oxazolidinone ring.

| N-Aryl Carbamate Precursor | Product (N-Aryl-2-oxazolidinone) | Yield (%) | Reference |

| Ethyl 4-bromo-3-fluorophenylcarbamate | 5-(4-bromo-3-fluorophenyl)-2-oxazolidinone | 65 | arkat-usa.org |

| Ethyl 4-chlorophenylcarbamate | 5-(4-chlorophenyl)-2-oxazolidinone | 70 | arkat-usa.org |

| Ethyl 3,4-dichlorophenylcarbamate | 5-(3,4-dichlorophenyl)-2-oxazolidinone | 68 | arkat-usa.org |

| Ethyl 4-methoxyphenylcarbamate | 5-(4-methoxyphenyl)-2-oxazolidinone | 75 | arkat-usa.org |

Table data synthesized from findings in the cited literature. arkat-usa.org

Asymmetric Synthesis Approaches

The synthesis of chiral, enantioenriched 2-oxazolidinones is of significant interest as these compounds are valuable chiral auxiliaries in asymmetric synthesis. rsc.orgrsc.org

One effective strategy is the enantiospecific synthesis starting from readily available chiral building blocks. The use of enantiopure (R)- or (S)-epichlorohydrin in the reaction with N-aryl carbamates allows for the preparation of the corresponding chiral N-aryl-oxazolidinones with high enantiomeric excess. arkat-usa.org

Another powerful method is the asymmetric 1,2-carbamoyl rearrangement of lithiated chiral oxazolidine (B1195125) carbamates. nih.gov In this approach, deprotonation of a chiral 2-alkenyl oxazolidine carbamate with a strong base like sec-butyllithium (B1581126) generates a lithiated intermediate. Upon warming, this intermediate undergoes a mdpi.comnih.gov-rearrangement with excellent diastereoselectivity to furnish α-hydroxy amides, which are precursors to or can be considered analogues of functionalized oxazolidinones. nih.gov Ruthenium-catalyzed asymmetric hydrogenation of 2-oxazolones also provides an efficient route to optically active 4-substituted 2-oxazolidinones. rsc.org

Role of N-Lithio-N-aryl Carbamates as Intermediates

Lithiated carbamates are highly valuable and reactive intermediates in organic synthesis. The carbamate group, particularly the N,N-diethylcarbamate group (-OCONEt₂), is one of the most powerful directed metalation groups (DMGs). nih.govacs.org

This property allows for the regioselective deprotonation (lithiation) at the position ortho to the carbamate group on an aromatic ring using strong bases like s-BuLi. mdpi.comnih.govresearchgate.net The resulting ortho-lithiated species is a potent nucleophile that can react with a wide range of electrophiles to introduce substituents specifically at the ortho position. mdpi.comchemsrc.com This strategy effectively uses the carbamate as a removable control group to direct the synthesis of polysubstituted aromatic compounds.

These lithiated intermediates can also undergo rearrangement. In the absence of an external electrophile, the ortho-lithiated O-aryl carbamate can undergo an anionic ortho-Fries rearrangement upon warming, migrating from the oxygen to the ortho-carbon to form a salicylamide (B354443) derivative. nih.gov

Applications as Synthetic Intermediates in Fine Chemical Synthesis (excluding pharmaceutical/agrochemical products)

The synthetic utility of this compound derivatives extends to the creation of various fine chemicals, particularly complex heterocyclic structures.

A prime example is the synthesis of substituted benzo[b]furans. mdpi.comnih.gov This is achieved through the directed ortho-lithiation of an O-aryl carbamate, followed by reaction with an alkynylsulfone as an electrophile to generate an O-2-alkynylaryl carbamate intermediate. mdpi.comnih.gov This intermediate then undergoes an in-situ hydrolysis and subsequent intramolecular cyclization to yield the desired benzo[b]furan structure. mdpi.comnih.gov This transition-metal-free, one-pot protocol allows for the synthesis of highly functionalized benzo[b]furans, which are important scaffolds in materials science and dye chemistry. mdpi.comresearchgate.netresearchgate.netnih.gov

| Carbamate-Derived Intermediate | Transformation | Product Heterocycle | Application Area |

| O-2-Alkynylaryl Carbamate | Hydrolysis & Intramolecular Cyclization | Substituted Benzo[b]furan | Fine Chemicals, Dyes mdpi.comnih.gov |

| α-(N-carbamoyl)alkylcuprate | Conjugate Addition & Cyclization | Pyrrolidin-2-one | Synthetic Building Block |

| α-(N-carbamoyl)alkylcuprate | Conjugate Addition & Cyclization | Indolizidin-2-one | Synthetic Building Block |

The utility of carbamate-derived cuprates in synthesizing nitrogen heterocycles is well-documented, providing access to core structures for further elaboration in chemical synthesis.

Furthermore, lithiated carbamates can be converted into organocuprates, which are versatile reagents for forming carbon-carbon bonds. These α-(N-carbamoyl)alkylcuprates participate in conjugate addition reactions with various unsaturated systems, and the resulting adducts can be cyclized to produce a range of nitrogen heterocycles, including pyrrolidin-2-ones and indolizidin-2-ones. This two-step sequence provides a powerful route to complex molecular architectures from simple carbamate precursors.

Deprotection Chemistry Involving Phenylcarbamates

The removal of a protecting group, known as deprotection, is a critical step in multi-step organic synthesis. The choice of deprotection method is governed by the need for high efficiency and selectivity, ensuring that other functional groups within the molecule remain intact. Phenylcarbamates, used as protecting groups for alcohols and amines, can be cleaved under various conditions, offering a range of options for synthetic chemists. This section details the chemical transformations and synthetic utility of phenylcarbamate deprotection, with a focus on specific reagents and research findings.

A notable method for the selective deprotection of the N-phenylcarbamoyl group to yield the corresponding alcohol involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) and tetra-n-butylammonium nitrite (B80452) (Bu₄NNO₂) in pyridine (B92270) at room temperature. nih.govorganic-chemistry.org This approach is advantageous as it proceeds under mild conditions and does not affect other common protecting groups. nih.gov The effectiveness of this method has been demonstrated for the deprotection of various substrates, including those containing fluorous N-phenylcarbamoyl groups. nih.gov

Another versatile reagent for the cleavage of phenylcarbamates is tetra-n-butylammonium fluoride (B91410) (TBAF). nih.govlookchem.com The reactivity of phenylcarbamates towards TBAF is dependent on the nature of the protected functional group (e.g., primary amine, secondary amine, or indole). nih.govlookchem.com Research has shown that phenyl carbamates of primary amines are readily cleaved. nih.gov The mechanism for the basic hydrolysis of phenylcarbamates derived from primary amines is proposed to proceed through an E1cb-type mechanism, involving the in situ formation of an isocyanate intermediate. nih.govacs.org In contrast, N,N-disubstituted phenylcarbamates are more stable and require more drastic conditions for cleavage via a BAc2 mechanism. nih.govacs.org

The deprotection of N-indolyl protected carbamates using TBAF has also been studied, revealing an order of sensitivity for different carbamate groups: phenyl > allyl > benzyl (B1604629) > Me > Et > t-Bu. lookchem.com Phenyl carbamates, in this context, are particularly labile and can be cleaved under mild conditions. lookchem.com

The following tables summarize key research findings on the deprotection of phenylcarbamates, detailing the substrates, reaction conditions, and yields.

| Substrate (N-Indolyl Carbamate) | Equivalents of Bu₄NF | Reaction Time | Yield of Indole (%) |

|---|---|---|---|

| Phenyl | 5 | 15 min | 100 |

| Allyl | 5 | 20 min | 100 |

| Benzyl | 5 | 1.5 h | 100 |

| Methyl | 5 | 1.5 h | 100 |

| Ethyl | 5 | 1.5 h | 100 |

| tert-Butyl | 5 | 8 h | 100 |

| Solvent | Time | Amine Yield (%) | Symmetrical Urea Yield (%) |

|---|---|---|---|

| THF | 24 h | 40 | 60 |

| CH₂Cl₂ | 24 h | 25 | 75 |

| CH₃CN | 24 h | 10 | 90 |

| DMF | 72 h | 0 | 100 |

| Equivalents of TBAF | Time | Amine Yield (%) | Symmetrical Urea Yield (%) |

|---|---|---|---|

| 5 | 24 h | 40 | 60 |

| 2.5 | 24 h | 30 | 70 |

| 1 | 24 h | 20 | 80 |

| 0.5 | 48 h | 5 | 95 |

| 0.1 | 72 h | 0 | 100 (88% purified) |

A reductive cleavage method for aryl O-carbamates to phenols using the Schwartz reagent has also been reported as a general, mild, and efficient process that tolerates a wide array of functional groups. organic-chemistry.org